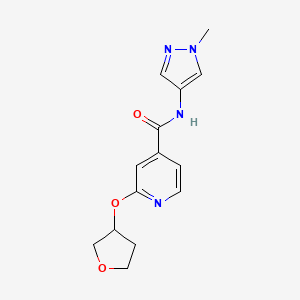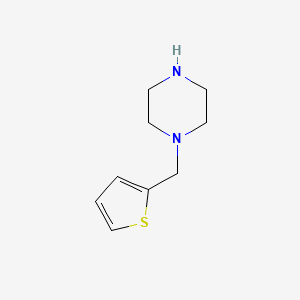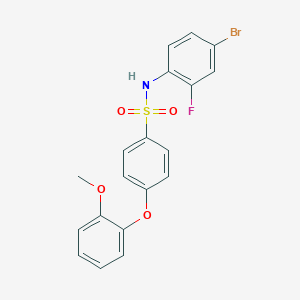![molecular formula C17H11F3N2OS B2956456 2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide CAS No. 303998-11-0](/img/structure/B2956456.png)
2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H11F3N2OS and its molecular weight is 348.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic and Chemical Importance
The synthesis and study of thiazole derivatives, including structures similar to 2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. Thiazole compounds are explored for their potential therapeutic applications, demonstrating versatility in chemical reactions and synthesis methodologies. For example, the review by Rosales-Hernández et al. (2022) highlights the chemical aspects of ureabenzothiazoles (UBTs) and thioureabenzothiazoles (TBTs), which share structural similarities with the specified compound, underscoring their importance in designing new pharmacophores with diverse biological activities (Rosales-Hernández et al., 2022).
Applications in Optoelectronic Materials
Thiazole derivatives have found applications beyond medicinal chemistry, including in the field of optoelectronics. The research by Lipunova et al. (2018) on functionalized quinazolines and pyrimidines, which are structurally related to thiazole derivatives, outlines their significant role in developing materials for electronic devices, luminescent elements, and photoelectric conversion elements. These applications demonstrate the wide-ranging utility of thiazole compounds in creating novel optoelectronic materials with potential for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova et al., 2018).
Pharmacological Potential and Drug Development
The diverse pharmacological properties of thiazole derivatives, as reviewed by Rana et al. (2020), highlight their significance in drug development. The 1,3,4-oxadiazole moiety, related to the thiazole structure, showcases a wide range of pharmacological activities, including antiviral, analgesic, anti-inflammatory, and antitumor effects. This emphasizes the potential of thiazole derivatives in the development of new medicinal agents with various therapeutic applications (Rana et al., 2020).
Anticancer and Antioxidant Agents
Research into the synthesis and pharmacological evaluation of benzofused thiazole derivatives by Raut et al. (2020) explores their antioxidant and anti-inflammatory properties. The study illustrates the process of designing and testing novel benzofused thiazole compounds for their therapeutic efficacy, further demonstrating the versatility and potential of thiazole derivatives in creating new treatments for inflammatory conditions and oxidative stress (Raut et al., 2020).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on the structure, it can be inferred that it might involve nucleophilic attack on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .
Biochemical Pathways
Compounds with similar structures have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
The trifluoromethyl group is known to improve the metabolic stability and bioavailability of many drugs .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that it may have a broad spectrum of effects, potentially including antiviral, anti-inflammatory, and anticancer activities .
Propiedades
IUPAC Name |
2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2OS/c18-17(19,20)12-7-4-8-13(9-12)21-15(23)14-10-24-16(22-14)11-5-2-1-3-6-11/h1-10H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCNNZOWZLYXLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(5-Chloro-2-methoxyphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2956375.png)
![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2956377.png)


![2-Hydroxypropane-1,2,3-tricarboxylic acid;4-[4-(3-methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine](/img/structure/B2956381.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2956382.png)

![3-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2956386.png)


![2-(4-chlorophenoxy)-N-[4-(4,5-dichloroimidazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2956389.png)


![2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B2956396.png)
